

Spectral Data Analysis of 3-amino-N,4-dimethylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: 3-amino-N,4-dimethylbenzamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected and available spectral data for the compound **3-amino-N,4-dimethylbenzamide**. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages data from structurally similar compounds to predict its spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This approach allows for a robust estimation of its key spectral features, crucial for its identification and characterization in a research and drug development context.

Predicted and Comparative Spectral Data

The following tables summarize the predicted spectral data for **3-amino-N,4-dimethylbenzamide**, based on the analysis of closely related analogues.

¹H NMR (Proton NMR) Spectroscopy

Solvent: CDCl₃ (assumed) Frequency: 400 MHz (typical)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Comparative Data (ppm)
~7.0-7.2	d	1H	H-5	3-Amino-4-methoxybenzamide: ~6.8-7.2
~6.7-6.9	dd	1H	H-6	3-Amino-4-methoxybenzamide: ~6.8-7.2
~6.6-6.8	s	1H	H-2	3-Amino-4-methoxybenzamide: ~7.3
~3.8 (broad)	s	2H	-NH ₂	Varies
~2.9-3.1	d	3H	N-CH ₃	N,N-Dimethylbenzamide: 3.10, 2.96
~2.2-2.4	s	3H	Ar-CH ₃	N,N,4-trimethylbenzamide: 2.34 (in DMSO)

Note: The presence of rotational isomers (rotamers) around the amide C-N bond is common in N-substituted benzamides, which can lead to the appearance of doubled signals for the N-methyl protons at room temperature.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Solvent: CDCl₃ (assumed) Frequency: 100 MHz (typical)

Chemical Shift (δ) ppm	Assignment	Comparative Data (ppm)
~170-172	C=O	N,N-dimethylbenzamide: 171.76
~145-147	C-3 (C-NH ₂)	4-Amino-N,N-dimethylbenzamide: ~150 (for C4-NH2)
~136-138	C-4 (C-CH ₃)	N,N,4-trimethylbenzamide: 138.92
~130-132	C-1	N,N-dimethylbenzamide: 136.34
~120-122	C-5	3-Chloro-N,N-dimethylbenzamide: 125.1 (for C-6)
~115-117	C-6	3-Chloro-N,N-dimethylbenzamide: 127.2 (for C-2)
~112-114	C-2	3-Chloro-N,N-dimethylbenzamide: 129.7 (for C-4)
~35-40	N-CH ₃	N,N-dimethylbenzamide: 39.7, 35.4
~18-20	Ar-CH ₃	N,N,4-trimethylbenzamide: 20.90 (in DMSO)

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment	Comparative Data (cm ⁻¹)
3450-3250	Medium, Sharp (doublet)	N-H stretch (primary amine)	Aniline: 3442, 3360[1]
3350-3310	Medium	N-H stretch (secondary amide)	Secondary amides show a single band in this region.
~1630	Strong	C=O stretch (amide I band)	Benzamide: ~1650
1620-1580	Medium	N-H bend (primary amine)	Aniline: 1619[1]
1335-1250	Strong	C-N stretch (aromatic amine)	Aniline: 1281[1]

Primary aromatic amines typically show two N-H stretching bands.[1][2] The C-N stretching vibration for aromatic amines is usually strong and appears in the 1335-1250 cm⁻¹ region.[1]

MS (Mass Spectrometry)

Ionization Mode: Electron Ionization (EI)

While experimental MS data for **3-amino-N,4-dimethylbenzamide** is not readily available, data for the isomeric 3-amino-N,N-dimethylbenzamide from the NIST WebBook can be considered highly similar.

m/z	Relative Intensity	Possible Fragment
164	~40%	[M] ⁺ (Molecular Ion)
120	100%	[M - C ₂ H ₆ N] ⁺
92	~60%	[M - C ₂ H ₆ N - CO] ⁺
65	~45%	[C ₅ H ₅] ⁺

PubChemLite provides predicted collision cross-section (CCS) values for various adducts of **3-amino-N,4-dimethylbenzamide**, which can be useful in advanced mass spectrometry analyses.^[3]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Actual parameters may vary depending on the instrument and specific experimental requirements.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The solution should be free of particulate matter.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the field using the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal peak shape.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum, typically with 8-16 scans.
 - Acquire a ^{13}C NMR spectrum, which will require a larger number of scans for adequate signal-to-noise.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
 - Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

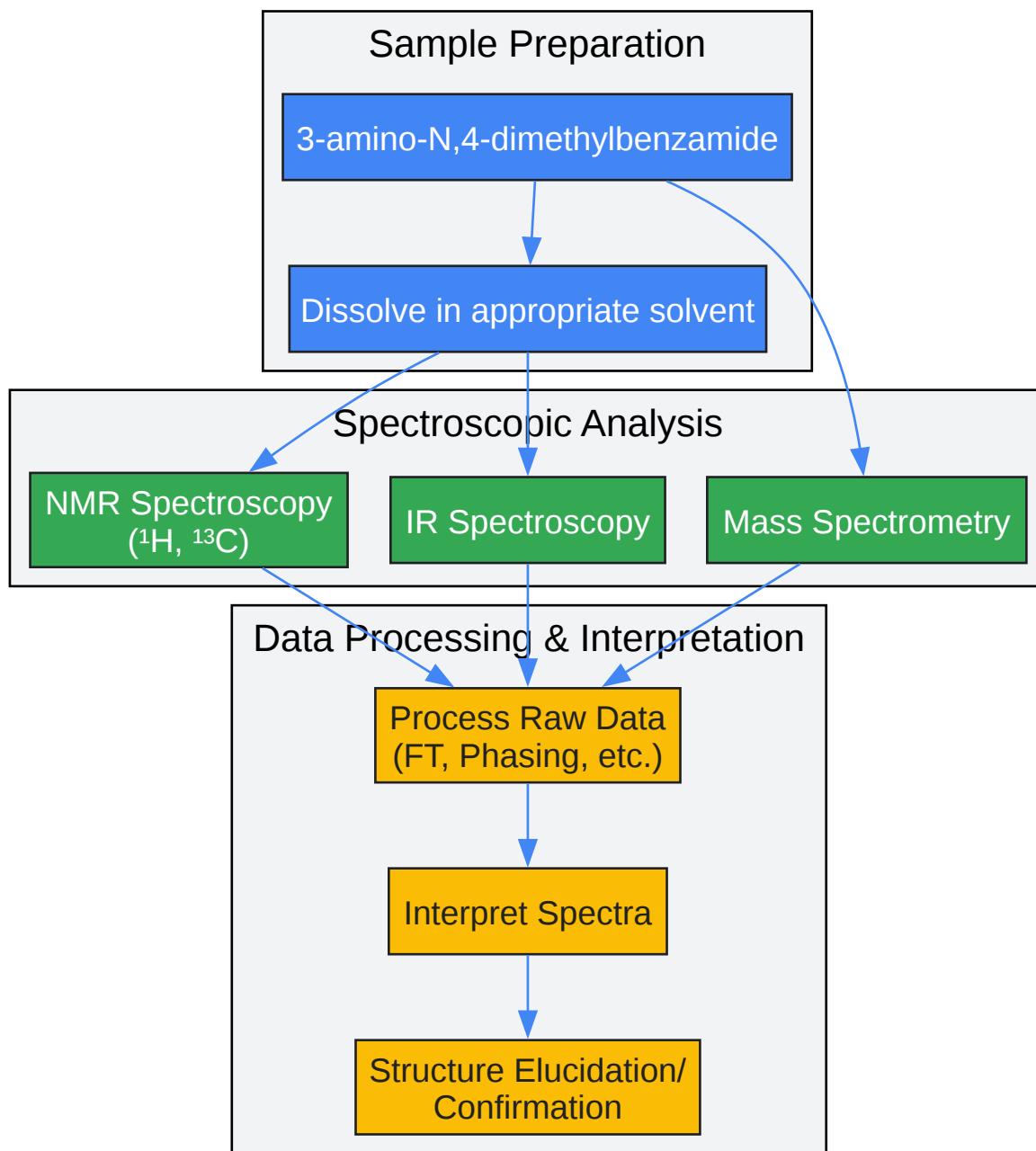
Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[3]
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[3]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, magnetic sector).[3]
- Detection: Detect the ions and record their abundance. The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualizations

General Spectroscopic Workflow

General Workflow for Spectroscopic Analysis



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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectral properties of **3-amino-N,4-dimethylbenzamide**. For definitive structural confirmation, direct experimental analysis is

recommended. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.

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References

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